A Comprehensive Technical Guide to Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
A Comprehensive Technical Guide to Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
CAS Number: 129332-45-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate is a highly functionalized heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its polysubstituted thiophene core serves as a versatile scaffold for the synthesis of a wide array of complex molecules, most notably fused heterocyclic systems such as thienopyrimidines.[1][2][3] These resulting compounds have shown promise in a variety of therapeutic areas, exhibiting a broad spectrum of biological activities.[4][5][6] This technical guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this key building block, offering valuable insights for researchers engaged in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 129332-45-2 | [7][8][9][10] |
| Molecular Formula | C₈H₈N₂O₂S₂ | [7][8][9][10] |
| Molecular Weight | 228.29 g/mol | [7][8][10] |
| Appearance | Cream to pale brown powder | [9] |
| Melting Point | 202-211 °C | [9][10] |
| Purity | ≥96.0% (HPLC) | [9] |
Synthesis of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
The primary and most efficient method for the synthesis of polysubstituted 2-aminothiophenes, including the title compound, is the Gewald aminothiophene synthesis .[11] This robust and versatile one-pot, three-component reaction provides a direct route to this important class of heterocycles. A specific synthesis of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate has been reported in the Journal of Heterocyclic Chemistry.[10]
The Gewald Reaction: A Mechanistic Overview
The Gewald reaction is a cornerstone of thiophene synthesis. Its mechanism, while complex, can be understood as a sequence of three key steps:
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Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between an α-methylene nitrile and a carbonyl compound. This step forms a stable α,β-unsaturated nitrile intermediate.
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Sulfur Addition: Elemental sulfur is then added to the reaction mixture. The precise mechanism of its incorporation is still a subject of study, but it is believed to involve the formation of a sulfur-containing intermediate.
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Cyclization and Tautomerization: The intermediate then undergoes intramolecular cyclization, followed by tautomerization, to yield the final, stable 2-aminothiophene product.
Experimental Protocol
While the full experimental details from the primary literature are paramount for reproducibility, a general procedure for the Gewald synthesis of a related compound, Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate, provides a valuable framework.[12] This industrial-scale synthesis highlights the key reagents and conditions often employed.
Materials:
-
Dimethyl 3-oxoglutarate
-
Malononitrile
-
Methanol
-
Morpholine
-
Elemental Sulfur
Procedure:
-
In a suitable reactor, combine dimethyl 3-oxoglutarate, malononitrile, and methanol.
-
While maintaining the temperature below 40°C, add morpholine to the reaction mixture.
-
Introduce elemental sulfur and bring the mixture to reflux.
-
After reacting for approximately 2 hours, cease reflux and add water to induce precipitation.
-
Filter the resulting precipitate, wash, and dry to obtain the desired product.
Note: This protocol is for a structurally related compound and should be adapted based on the specific starting materials required for the synthesis of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. The choice of base, solvent, and reaction temperature can significantly impact the yield and purity of the final product.
Reactivity and Synthetic Applications
The rich functionality of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate makes it a highly versatile building block in organic synthesis. The presence of an amino group, a nitrile, a methylthio ether, and a methyl ester provides multiple reactive sites for further chemical transformations.
Reactions at the Amino Group
The nucleophilic amino group is a key handle for derivatization. It readily participates in condensation reactions with various electrophiles, leading to the formation of a wide range of heterocyclic systems.[11]
Cyclization to Thienopyrimidines
One of the most significant applications of this compound is its use as a precursor for the synthesis of thienopyrimidines .[1][2][3] These fused heterocyclic systems are of great interest in medicinal chemistry due to their structural similarity to purine bases, suggesting their potential to interact with biological targets such as enzymes and receptors.[1] The synthesis of thienopyrimidines can be achieved through cyclocondensation reactions with various one-carbon sources. For example, reaction with formamide can lead to the formation of the pyrimidine ring.[2][3]
Applications in Drug Discovery
The thienopyrimidine scaffold, readily accessible from Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate, is a "privileged" structure in medicinal chemistry. Derivatives of thienopyrimidine have been reported to exhibit a wide range of biological activities, including:
-
Anticancer Activity: Thienopyrimidines have been investigated as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Aurora B kinase, which are implicated in cancer progression.[4] They have also shown cytotoxic effects against various cancer cell lines, including breast cancer.[4][5]
-
Antimicrobial Activity: Certain thienopyrimidine derivatives have demonstrated antibacterial and antifungal properties.[6]
-
Anti-inflammatory and Analgesic Effects: Some compounds based on this scaffold have shown potential as anti-inflammatory and pain-relieving agents.[4]
The versatility of the starting aminothiophene allows for the introduction of various substituents on the resulting thienopyrimidine ring, enabling the fine-tuning of its pharmacological properties and the exploration of structure-activity relationships (SAR).[1]
Conclusion
Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate is a valuable and highly versatile building block for organic synthesis, particularly in the construction of biologically active heterocyclic compounds. Its straightforward synthesis via the Gewald reaction and its rich chemical functionality make it an indispensable tool for medicinal chemists and drug development professionals. The ability to readily access the thienopyrimidine scaffold from this precursor opens up a vast chemical space for the discovery of novel therapeutic agents targeting a range of diseases. As research in this area continues, the importance of this key intermediate is only expected to grow.
References
-
Matrix Fine Chemicals. METHYL 3-AMINO-4-CYANO-5-(METHYLSULFANYL)THIOPHENE-2-CARBOXYLATE | CAS 129332-45-2. Available from: [Link]
-
Amerigo Scientific. Methyl 3-Amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. Available from: [Link]
-
MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Available from: [Link]
-
ResearchGate. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available from: [Link]
-
ResearchGate. Preparation of 5-amino-4-cyano-N-(phenyl)-3-methylthiophene- 2-carboxamides. Available from: [Link]
-
ResearchGate. Thienopyrimidines: Synthesis, Properties, and Biological Activity. Available from: [Link]
-
PubMed Central. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Available from: [Link]
- Google Patents. US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates.
-
PubMed. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Available from: [Link]
-
PubMed Central. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Available from: [Link]
-
MDPI. Thienopyrimidine. Available from: [Link]
-
PubMed Central. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Available from: [Link]
-
TÜBİTAK Academic Journals. Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Available from: [Link]
-
ResearchGate. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Available from: [Link]
Sources
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. METHYL 3-AMINO-4-CYANO-5-(METHYLSULFANYL)THIOPHENE-2-CARBOXYLATE | CAS 129332-45-2 [matrix-fine-chemicals.com]
- 8. Methyl 3-Amino-4-cyano-5-(methylthio)thiophene-2-carboxylate - Amerigo Scientific [amerigoscientific.com]
- 9. Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate, 97%, Thermo Scientific Chemicals 10 g [thermofisher.com]
- 10. METHYL 3-AMINO-4-CYANO-5-(METHYLTHIO)THIOPHENE-2-CARBOXYLATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. researchgate.net [researchgate.net]
